molecular formula C23H18INO B11518938 N-(4-iodophenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide

N-(4-iodophenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide

Cat. No.: B11518938
M. Wt: 451.3 g/mol
InChI Key: JRTFVWVCXNBYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-iodophenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of an iodophenyl group attached to an anthracene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide typically involves the reaction of 4-iodoaniline with 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent, usually dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The anthracene moiety can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.

    Amidation: The carboxamide group can be involved in amidation reactions with amines to form new amide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various organometallic reagents. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride or lithium aluminum hydride, are used under controlled conditions.

    Amidation: Catalysts like N,N’-dicyclohexylcarbodiimide (DCC) and solvents like dichloromethane are commonly used.

Major Products Formed

The major products formed from these reactions include substituted anthracene derivatives, oxidized or reduced anthracene compounds, and various amide derivatives.

Scientific Research Applications

N-(4-iodophenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding with biological macromolecules, while the anthracene moiety can intercalate into DNA, disrupting its function. These interactions can lead to the inhibition of cellular processes and induce cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-iodophenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is unique due to its anthracene moiety, which imparts specific chemical and biological properties. The combination of the iodophenyl group and the anthracene structure makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C23H18INO

Molecular Weight

451.3 g/mol

IUPAC Name

N-(4-iodophenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

InChI

InChI=1S/C23H18INO/c24-14-9-11-15(12-10-14)25-23(26)21-13-20-16-5-1-3-7-18(16)22(21)19-8-4-2-6-17(19)20/h1-12,20-22H,13H2,(H,25,26)

InChI Key

JRTFVWVCXNBYPM-UHFFFAOYSA-N

Canonical SMILES

C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=C(C=C5)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.